N'-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide
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Overview
Description
N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a chloro, ethoxy, and hydroxy-substituted phenyl ring, as well as a phenoxyacetohydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide typically involves a multi-step process:
Formation of the hydrazide: This step involves the reaction of 2-[5-methyl-2-(propan-2-yl)phenoxy]acetic acid with hydrazine hydrate under reflux conditions to form the corresponding hydrazide.
Condensation reaction: The hydrazide is then reacted with 3-chloro-5-ethoxy-4-hydroxybenzaldehyde in the presence of an acid catalyst to form the final product through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-chloro-4-hydroxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide
- N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide
Uniqueness
N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide is unique due to the presence of both chloro and ethoxy substituents on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H25ClN2O4 |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
N-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C21H25ClN2O4/c1-5-27-19-10-15(9-17(22)21(19)26)11-23-24-20(25)12-28-18-8-14(4)6-7-16(18)13(2)3/h6-11,13,26H,5,12H2,1-4H3,(H,24,25)/b23-11+ |
InChI Key |
KIGKQFKTXOMRKS-FOKLQQMPSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=C(C=CC(=C2)C)C(C)C)Cl)O |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)COC2=C(C=CC(=C2)C)C(C)C)Cl)O |
Origin of Product |
United States |
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